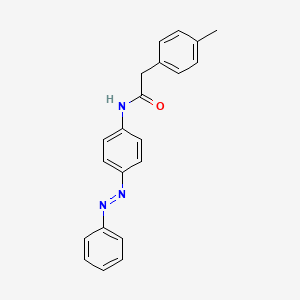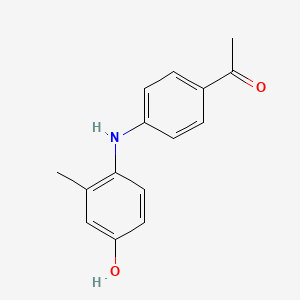![molecular formula C56H35N5O3 B14136083 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in the development of thermally activated delayed fluorescence (TADF) materials, which are used in organic light-emitting diodes (OLEDs) for their high efficiency and reduced efficiency roll-off .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine involves the fusion of benzoyl and quinoxaline units with phenoxazine moieties. The process typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as phenoxazin-10-ylphenyl derivatives.
Coupling Reactions: These intermediates are then subjected to coupling reactions with quinoxaline units under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications in OLED manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield phenoxazine-based products with altered electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Palladium and platinum catalysts are often employed in coupling and substitution reactions.
Major Products
The major products formed from these reactions include various phenoxazine and quinoxaline derivatives, which can be further utilized in material science and pharmaceutical applications .
Applications De Recherche Scientifique
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with specific electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Mécanisme D'action
The mechanism of action of 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine involves its ability to undergo thermally activated delayed fluorescence. This process allows the compound to emit light efficiently by harvesting triplet excitons and converting them into singlet excitons, which then release energy as light. The molecular targets and pathways involved include the interaction with electron-donating and electron-withdrawing groups within the compound, facilitating efficient energy transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Phenoxazin-10-yl)phenyl)quinoxalin-6-yl)phenylmethanone (PXZ-PQM)
- 2,3-Bis(4-(phenoxazin-10-yl)phenyl)quinoxalin-6-yl)phenylmethanone (DPXZ-PQM)
- 3,6-Di(phenoxazin-10-yl)dibenzophenazin-11-yl)phenylmethanone (DPXZ-DPPM)
Uniqueness
10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine stands out due to its highly twisted molecular structure and rigid planar constituent moieties, which contribute to its high photoluminescence quantum yields and small singlet–triplet energy splitting. These properties make it particularly effective in TADF applications, offering high external quantum efficiency and low efficiency roll-off .
Propriétés
Formule moléculaire |
C56H35N5O3 |
|---|---|
Poids moléculaire |
825.9 g/mol |
Nom IUPAC |
10-[2,3-bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine |
InChI |
InChI=1S/C56H35N5O3/c1-7-19-49-43(13-1)59(44-14-2-8-20-50(44)62-49)38-29-25-36(26-30-38)55-56(37-27-31-39(32-28-37)60-45-15-3-9-21-51(45)63-52-22-10-4-16-46(52)60)58-42-35-40(33-34-41(42)57-55)61-47-17-5-11-23-53(47)64-54-24-12-6-18-48(54)61/h1-35H |
Clé InChI |
CYEADAYKSCHDKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)N=C5C1=CC=C(C=C1)N1C2=CC=CC=C2OC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
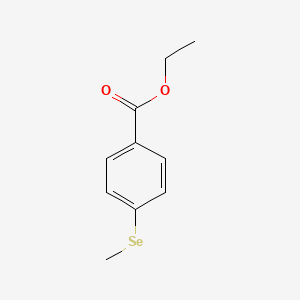

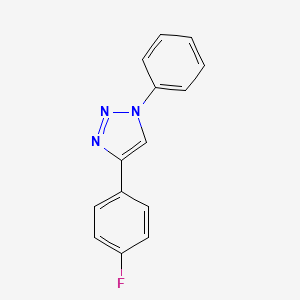
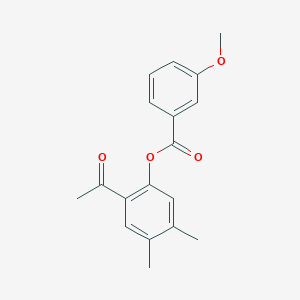
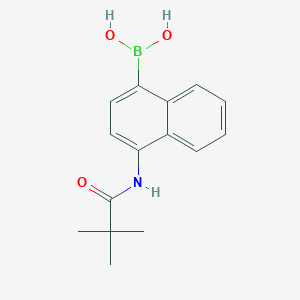
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)

![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)

